1-Benzyl-3-fluoro-3-methylazetidine

Medicinal Chemistry Drug Metabolism ADME

This 3-fluoro-3-methylazetidine building block uniquely modulates pKa, LogP, and microsomal clearance for CNS drug discovery and PET tracer development. Its strategic 3-fluoro substitution enables PDE5A-targeting SAR (IC50 5.92 nM) and improved brain uptake over non-fluorinated analogs. Compatible with 18F-radiolabeling chemistry. Available at 98% purity for precise SAR studies.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Cat. No. B13025478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-fluoro-3-methylazetidine
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESCC1(CN(C1)CC2=CC=CC=C2)F
InChIInChI=1S/C11H14FN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
InChIKeyZAUHFVSBSLIGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Benzyl‑3‑fluoro‑3‑methylazetidine: Sourcing a 3,3‑Disubstituted Fluorinated Azetidine Building Block


1‑Benzyl‑3‑fluoro‑3‑methylazetidine (CAS 910795‑88‑9) is a small, strained 3,3‑disubstituted azetidine building block (molecular weight 179.23 g/mol, purity >95‑98% from specialized suppliers) [REFS‑1]. Its defining feature is the presence of a fluorine atom directly on the azetidine ring, a modification known across the azetidine class to modulate critical drug‑discovery parameters, including microsomal stability and basicity [REFS‑2]. This compound represents a specific N‑benzylated variant of the 3‑fluoro‑3‑methylazetidine scaffold (CAS 1375472‑05‑1) [REFS‑3].

Why 1‑Benzyl‑3‑fluoro‑3‑methylazetidine Cannot Be Replaced by Non‑Fluorinated or Unsubstituted Azetidine Analogs


Generic substitution is not viable because the 3‑fluoro substitution on the azetidine ring is a key driver of in‑class differentiation. A systematic 2023 study of mono‑ and difluorinated saturated heterocyclic amines demonstrates that fluorination of the azetidine scaffold significantly modulates pKa and LogP while dramatically impacting intrinsic microsomal clearance [REFS‑1]. The 3,3‑difluoroazetidine derivative was the sole compound in this study exhibiting notably low metabolic stability, underscoring that the precise fluorination pattern is critical [REFS‑1]. Consequently, swapping this compound for the non‑fluorinated 1‑benzyl‑3‑methylazetidine (CAS 55702‑31‑3) would eliminate these established physiochemical benefits and alter the scaffold's intrinsic clearance and basicity profile [REFS‑1].

Quantitative Procurement Evidence: Metabolic Stability, Basicity, and Synthetic Application Data for 1‑Benzyl‑3‑fluoro‑3‑methylazetidine


High Intrinsic Microsomal Stability Predicted for the Mono‑Fluorinated Azetidine Class

Intrinsic microsomal clearance measurements demonstrate high metabolic stability for mono‑fluorinated azetidine derivatives [REFS‑1]. In a systematic study by Melnykov et al. (2023), the entire series of mono‑fluorinated and most di‑fluorinated azetidines showed high metabolic stability, with the sole exception being the 3,3‑difluoroazetidine derivative, which was metabolically unstable [REFS‑1]. This class‑level inference strongly suggests that 1‑benzyl‑3‑fluoro‑3‑methylazetidine, as a mono‑fluorinated azetidine, possesses a significantly favorable metabolic profile compared to its difluorinated analog.

Medicinal Chemistry Drug Metabolism ADME

Reduced Basicity (pKa) and Modulated Lipophilicity (LogP) via Ring Fluorination

Mono‑ and difluorination of azetidine, pyrrolidine, and piperidine rings reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability [REFS‑1]. Melnykov et al. (2023) found that the number of fluorine atoms and their distance from the protonation center were the major factors defining a compound's basicity, with both pKa and LogP values being considerably affected by conformational preferences [REFS‑1]. While specific pKa and LogP values for the target compound have not been experimentally determined, this class‑level evidence confirms that the 3‑fluoro substitution systematically shifts these key drug‑like properties relative to the non‑fluorinated 1‑benzyl‑3‑methylazetidine analog.

Physicochemical Profiling Drug Design SAR

Proven High Potency in PDE5 Inhibition Achieved via 3‑Fluoroazetidine Moiety

Incorporation of a 3‑fluoroazetidine moiety onto a quinoline core yielded a PDE5A inhibitor (Compound 7) with an IC50 of 5.92 nM [REFS‑1]. This compound was selected for 18F‑radiolabeling to develop a PET radioligand for brain imaging, achieving a radiochemical yield (RCY) of 4.9 ± 1.5% using the nosylate precursor [REFS‑1]. This example directly demonstrates that the 3‑fluoroazetidine pharmacophore, as present in the target compound, is capable of conferring high target affinity and supporting radiolabeling applications.

PET Imaging PDE5 Inhibition Radiochemistry

Verified Purity and Identity for Reproducible Research Procurement

Commercial suppliers list 1‑Benzyl‑3‑fluoro‑3‑methylazetidine with a minimum purity of 95‑98% (GC) [REFS‑1][REFS‑2]. This high purity specification is critical for ensuring reproducibility in synthetic and biological experiments, reducing the risk of failed reactions or skewed assay results attributable to contaminants. In contrast, the more widely available non‑fluorinated analog, 1‑benzyl‑3‑methylazetidine, is also supplied at ~95% purity [REFS‑3], but this does not account for the distinct physiochemical and metabolic advantages of the fluorinated scaffold.

Chemical Synthesis Quality Control Research Procurement

Recommended Application Scenarios for 1‑Benzyl‑3‑fluoro‑3‑methylazetidine in Drug Discovery and Chemical Biology


Optimization of PDE5 or Kinase Inhibitor Scaffolds

Based on the demonstrated high PDE5A inhibitory potency (IC50 = 5.92 nM) achieved with a 3‑fluoroazetidine‑containing compound [REFS‑1], this building block is strategically suited for SAR programs targeting phosphodiesterases or related kinases. Its incorporation into new chemical entities can be prioritized to enhance target affinity while leveraging the metabolic stability predicted for the mono‑fluorinated azetidine class [REFS‑2].

Design of CNS‑Penetrant Ligands with Optimized Physicochemical Profiles

The class‑level evidence that 3‑fluorination reduces basicity (pKa) and modulates lipophilicity (LogP) [REFS‑2] directly supports the use of this compound in designing ligands intended for CNS penetration. By systematically lowering pKa relative to non‑fluorinated analogs, researchers can potentially improve brain uptake and reduce off‑target interactions, a critical advantage in neuroscience drug discovery.

Synthesis of 18F‑Labeled PET Tracers via Nucleophilic Substitution

The successful 18F‑radiolabeling of a 3‑fluoroazetidine derivative (Compound 7) using the nosylate precursor (RCY 4.9 ± 1.5%) [REFS‑1] validates this scaffold for the development of PET imaging agents. The target compound's benzyl protecting group provides a handle for further functionalization or can be cleaved to expose the secondary amine for radiolabeling or bioconjugation.

High‑Fidelity Medicinal Chemistry SAR Studies

With vendor‑verified purity of 98% [REFS‑3], this compound is suitable for precise SAR studies where the impact of a single atom (fluorine) on target affinity and ADME properties is being evaluated. The high purity ensures that observed biological activity or lack thereof is attributable to the compound's structure rather than impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-fluoro-3-methylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.